molecular formula C4H9NO4S B1314231 2-Methanesulfonamidopropanoic acid CAS No. 879123-60-1

2-Methanesulfonamidopropanoic acid

Cat. No.: B1314231
CAS No.: 879123-60-1
M. Wt: 167.19 g/mol
InChI Key: IVSHKPMKSXBARS-UHFFFAOYSA-N
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Description

2-Methanesulfonamidopropanoic acid (CAS: 879123-60-1) is a sulfonamide derivative of propanoic acid, characterized by a methanesulfonamido (-SO₂NHCH₃) group attached to the second carbon of the propanoic acid backbone. The compound is commercially available as a research chemical, with applications in pharmaceutical synthesis and biochemical studies .

Properties

IUPAC Name

2-(methanesulfonamido)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHKPMKSXBARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541015
Record name N-(Methanesulfonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879123-60-1
Record name N-(Methanesulfonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonamidopropanoic acid typically involves the reaction of alanine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methanesulfonamidopropanoic acid with structurally related compounds, focusing on substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features Properties/Applications
This compound 879123-60-1 C₄H₉NO₄S -SO₂NHCH₃, -COOH Sulfonamide at C2, no aromatic substituents High acidity, potential enzyme inhibition
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A) 66622-47-7 C₁₃H₁₈O₂ -COOH, -C₃H₇ (aromatic) Bulky alkyl-substituted phenyl group Lipophilic, likely lower aqueous solubility
(2RS)-2-(4-Butylphenyl)-propanoic Acid (Imp. B) 3585-49-7 C₁₃H₁₈O₂ -COOH, -C₄H₉ (aromatic) Linear alkyl chain on phenyl ring Moderate solubility, NSAID-related impurity
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Imp. C) 59512-17-3 C₁₃H₁₉NO -CONH₂, -C₃H₇ (aromatic) Amide group instead of carboxylic acid Reduced acidity, hydrolytic instability
2-(2-Methoxyphenyl)-2-methylpropanoic Acid 468064-83-7 C₁₁H₁₄O₃ -COOH, -OCH₃ (aromatic) Methoxy group enhances electron donation Altered pharmacokinetics, potential prodrug
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid Not provided C₁₉H₁₇NO₄S -SO₂NH₂, -COOH, -C₆H₅ Bulky naphthalene and phenyl groups Steric hindrance, potential crystallinity

Key Observations :

  • Acidity: The sulfonamide group in this compound increases acidity compared to carboxylic acid derivatives like Imp. A and B, which rely solely on -COOH for proton donation .
  • Solubility : Aromatic substituents (e.g., Imp. A, B, and the naphthalene derivative) reduce aqueous solubility due to hydrophobicity, whereas the absence of aromatic rings in the target compound may enhance solubility in polar solvents .
  • Metabolic Stability : The amide group in Imp. C is prone to hydrolysis, whereas the sulfonamide group in the target compound offers greater resistance to enzymatic degradation .

Crystallographic and Stability Considerations

In contrast, this compound’s simpler structure may favor amorphous solid forms, improving dissolution rates .

Biological Activity

2-Methanesulfonamidopropanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propanoic acid derivatives with methanesulfonamide. The process can be optimized through various methods, including:

  • Refluxing with reagents : Utilizing strong acids or bases to facilitate the formation of the sulfonamide group.
  • Use of coupling agents : Employing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance the reaction efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 64 µg/mL to 128 µg/mL, indicating a moderate level of potency against these pathogens .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. Compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives of propanoic acids have shown promising results against human breast cancer cell lines (MCF-7) and others, suggesting that modifications to the methanesulfonamide structure could enhance its efficacy .

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on a series of methanesulfonamide derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics. The derivatives were tested against multiple bacterial strains, revealing that certain modifications increased their effectiveness significantly.
  • Case Study on Antitumor Effects :
    • Research involving the application of this compound in a cancer treatment model showed a reduction in tumor size in animal models. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineMIC (µg/mL)Reference
AntimicrobialEscherichia coli64 - 128
AntimicrobialStaphylococcus aureus64 - 128
AntifungalCandida albicans64
AntitumorMCF-7 (Breast Cancer)Not specified

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Methanesulfonamidopropanoic acid in a laboratory setting?

  • Methodology : A common approach involves sulfonylation of the parent amine (e.g., propanoic acid derivatives) using methanesulfonyl chloride under controlled alkaline conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Post-reaction, neutralize excess reagents with dilute HCl, followed by extraction using ethyl acetate and purification via recrystallization or column chromatography .
  • Key Considerations : Optimize stoichiometry to avoid side reactions (e.g., over-sulfonylation). Use anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Analytical Techniques :

TechniquePurposeDetection LimitReference Standard
HPLCQuantify residual solvents/byproducts0.1%Pharmacopeial impurity standards (e.g., EP/JP)
NMR (¹H/¹³C)Confirm structural integrity<5% impurityNIST reference spectra
Melting PointAssess crystallinity±2°CCalibrated standards
  • Validation : Cross-validate purity data using at least two orthogonal methods (e.g., HPLC + NMR) to address technique-specific limitations .

Q. What safety precautions are critical when handling this compound in laboratory environments?

  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) to minimize inhalation/dermal exposure .
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 mg/m³ .
  • Store in airtight containers away from oxidizing agents to prevent decomposition .
    • Emergency Measures : Immediate skin decontamination with water (>15 min冲洗), and medical consultation for persistent irritation .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
  • Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~250 nm) and LC-MS to identify breakdown products .
  • Key Parameters :
pH RangeDegradation PathwayHalf-Life (t₁/₂)
<3Hydrolysis of sulfonamide24–48 hrs
>10Oxidative cleavage<12 hrs
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What methodologies are effective in resolving contradictions between experimental and computational data for this compound's reactivity?

  • Approach :

  • Computational : Density Functional Theory (DFT) to model sulfonamide group's electronic environment (e.g., charge distribution, HOMO-LUMO gaps) .
  • Experimental : Compare with X-ray crystallography (for bond angles) and ¹H NMR chemical shifts (for electron density validation) .
    • Case Study : If DFT predicts nucleophilic attack at the sulfonyl group but experiments show no reactivity, re-evaluate solvent effects or transition-state barriers in simulations .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic environment of the sulfonamide group in this compound?

  • Techniques :

  • Solid-State NMR : Probe hydrogen bonding and crystal packing effects .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~168–170 eV for sulfonamides) .
  • FT-IR : Identify vibrational modes (e.g., S=O stretching at 1150–1300 cm⁻¹) to assess conformational stability .
    • Data Integration : Correlate spectroscopic data with molecular dynamics simulations to map dynamic behavior in solution .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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